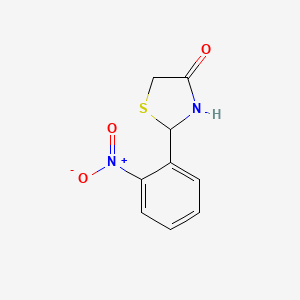

2-(2-nitrophenyl)-1,3-thiazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-8-5-15-9(10-8)6-3-1-2-4-7(6)11(13)14/h1-4,9H,5H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNALVKRKIRGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(S1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Nitrophenyl 1,3 Thiazolidin 4 One and Analogues

Classical Cyclocondensation Routes

The traditional approach to synthesizing 2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its analogues relies on the cyclocondensation of three components: an amine, an aldehyde, and a mercaptocarboxylic acid. This method is often carried out in two distinct steps, beginning with the formation of a Schiff base.

Synthesis via Schiff Base Intermediates and Thioglycolic Acid Reactions

The most established method for synthesizing the 1,3-thiazolidin-4-one ring involves the reaction of a Schiff base with thioglycolic acid. scispace.com The initial step is the condensation of an appropriate amine with an aldehyde to form an imine, also known as a Schiff base. For the target compound, this would involve reacting an aniline (B41778) derivative with 2-nitrobenzaldehyde (B1664092).

This pre-formed Schiff base is then subjected to a cyclocondensation reaction with thioglycolic acid. primescholars.com The reaction is typically performed under reflux conditions in a non-polar solvent like toluene (B28343) or benzene, often with a Dean-Stark apparatus to remove the water formed during the reaction, thereby driving the equilibrium towards the product. scispace.comresearchgate.net The resulting 2-(substituted phenyl)-1,3-thiazolidin-4-one is then isolated and purified, commonly through recrystallization from a solvent such as ethanol (B145695). primescholars.comjocpr.com

Reaction Mechanisms of Cyclization (e.g., Nucleophilic Attack and Elimination)

The formation of the 1,3-thiazolidin-4-one ring from a Schiff base and thioglycolic acid proceeds through a well-understood cyclization mechanism. The process is initiated by a nucleophilic attack from the sulfur atom of thioglycolic acid on the electrophilic carbon atom of the imine (C=N) group of the Schiff base. nih.gov

This attack forms a transient intermediate. Following this, an intramolecular cyclization occurs where the nitrogen atom of the intermediate attacks the carbonyl carbon of the carboxylic acid group. scispace.com This step is a nucleophilic acyl substitution. The final step involves the elimination of a water molecule, leading to the formation of the stable five-membered heterocyclic thiazolidinone ring. nih.gov This entire sequence is a type of condensation reaction, a fundamental process in organic synthesis.

Advanced and Green Synthetic Approaches

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic methods have been developed. These approaches often result in higher yields, shorter reaction times, and simpler work-up procedures compared to classical methods.

Microwave-Assisted One-Pot Condensation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov For the synthesis of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its analogues, a one-pot, three-component reaction can be efficiently carried out under microwave irradiation. jocpr.com In this approach, an amine, an aldehyde (e.g., 2-nitrobenzaldehyde), and thioglycolic acid are mixed together in a single vessel. globalresearchonline.net

This mixture is then exposed to microwave irradiation for a short period, typically ranging from a few minutes to 10-15 minutes. jocpr.comglobalresearchonline.net The use of microwave heating dramatically reduces the reaction time compared to conventional refluxing, which can take several hours. nih.govresearchgate.net This rapid, one-pot procedure is considered a green chemistry approach as it simplifies the process and reduces energy consumption. nih.gov

Catalyst-Mediated Cyclizations (e.g., Anhydrous Zinc Chloride Catalysis)

The efficiency of the cyclocondensation reaction can be significantly enhanced by the use of a catalyst. Anhydrous zinc chloride (ZnCl₂) is a commonly used Lewis acid catalyst for this transformation. nih.gov In a one-pot synthesis, a small amount of anhydrous ZnCl₂ is added to the mixture of the amine, aldehyde, and thioglycolic acid. jocpr.comglobalresearchonline.net The catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine, and also facilitates the subsequent cyclization and dehydration steps. nih.gov

Other catalysts have also been explored for this synthesis, including heterogeneous catalysts like titanium silicate (B1173343) (TS-1) zeolite and various nanoparticles, which offer advantages such as easy recovery and reusability. nih.govresearchgate.net

Exploration of Solvent Effects and Reaction Conditions

The choice of solvent and reaction conditions plays a crucial role in the outcome of the synthesis. While classical methods often employ non-polar solvents like toluene, advanced approaches have explored a variety of media. scispace.comjocpr.com For instance, some microwave-assisted syntheses are conducted in solvents like 1,4-dioxane. jocpr.com

Significantly, highly efficient syntheses have been developed under solvent-free conditions. nih.govglobalresearchonline.net These "green" methods involve mixing the reactants, often with a solid support or catalyst, and heating them directly, for example, via microwave irradiation. globalresearchonline.net This eliminates the need for potentially hazardous and volatile organic solvents, reducing environmental impact and simplifying product purification. Studies have also optimized conditions by comparing various solvents, with ethanol sometimes proving to be an effective medium. rsc.org The optimal conditions, including temperature and choice of catalyst, are often determined empirically to maximize the yield of the desired thiazolidinone product. nih.gov

Interactive Data Table: Synthesis of 2,3-Diaryl-1,3-thiazolidin-4-ones

| Entry | Amine | Aldehyde | Method | Catalyst | Solvent/Condition | Time | Yield (%) | Ref |

| 1a | 4-Chloroaniline | 2-Nitrobenzaldehyde | Microwave | Anhydrous ZnCl₂ | 1,4-Dioxane | 10 min | 85 | jocpr.com |

| 1b | 4-Chloroaniline | 4-Bromobenzaldehyde | Microwave | Anhydrous ZnCl₂ | 1,4-Dioxane | 10 min | 89 | jocpr.com |

| 1c | 2-Aminopyridine | 2-Nitrobenzaldehyde | Microwave | Anhydrous ZnCl₂ | Solvent-Free | 12 min | 71 | globalresearchonline.net |

| 1d | 2-Aminopyridine | 4-Chlorobenzaldehyde | Microwave | Anhydrous ZnCl₂ | Solvent-Free | 10 min | 86 | globalresearchonline.net |

| 1e | Aniline | 5-Nitro-vanillin | Conventional | None | Toluene (Reflux) | - | 85 | scispace.comresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a definitive structural assignment of thiazolidinone derivatives, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments are employed. While complete spectral data for the parent compound, 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, is not extensively published, analysis of closely related N-substituted derivatives, such as 2-(2-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one , offers significant insight into the expected chemical shifts. tandfonline.com

The ¹H-NMR spectrum provides information on the chemical environment of protons in the molecule. In the case of the 2-(2-nitrophenyl) moiety and the thiazolidinone ring, distinct signals are observed.

The protons of the thiazolidinone ring are chemically distinct. The methine proton at the C-2 position (H-2) is expected to appear as a singlet or a doublet, significantly influenced by the adjacent aromatic ring. For the N-substituted derivative 2-(2-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one , this proton (H-2) resonates at approximately 6.54 ppm. tandfonline.com The methylene (B1212753) protons at the C-5 position (H-5) are diastereotopic and typically appear as a pair of doublets due to geminal coupling, as seen in the derivative where they resonate at 3.77 and 3.62 ppm. tandfonline.com

The protons on the 2-nitrophenyl substituent exhibit a complex splitting pattern due to their ortho, meta, and para relationships. Based on data from the N-substituted analog, these aromatic protons resonate in the range of 7.30 to 8.09 ppm. tandfonline.com

Table 1: Representative ¹H-NMR Chemical Shifts Data based on the closely related N-substituted analog, 2-(2-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. tandfonline.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Thiazolidinone) | 6.54 | Doublet |

| H-5a (Thiazolidinone) | 3.77 | Doublet of Doublets |

| H-5b (Thiazolidinone) | 3.62 | Doublet |

| Aromatic Protons | 7.30 - 8.09 | Multiplet |

Carbon-13 NMR (¹³C-NMR) Analysis of Thiazolidinone Carbons and Aromatic Moieties

The ¹³C-NMR spectrum is crucial for identifying the carbon skeleton. The carbonyl carbon (C-4) of the thiazolidinone ring is a key indicator, typically resonating significantly downfield.

In the N-substituted derivative, the C-4 carbonyl carbon appears at 172.3 ppm. tandfonline.com The C-2 carbon, bonded to both the sulfur atom and the nitrophenyl group, resonates at approximately 58.8 ppm, while the methylene carbon (C-5) is found further upfield at 31.6 ppm. tandfonline.com The carbons of the aromatic ring, including the carbon bearing the nitro group, are observed in the typical aromatic region from approximately 125 to 147 ppm. tandfonline.com

Table 2: Representative ¹³C-NMR Chemical Shifts Data based on the closely related N-substituted analog, 2-(2-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one. tandfonline.com

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4 (Carbonyl) | 172.3 |

| C-2 (Methine) | 58.8 |

| C-5 (Methylene) | 31.6 |

| Aromatic Carbons | 125.6 - 147.1 |

Application of 2D-NMR Techniques for Connectivity and Stereochemical Assignment

While 1D NMR provides essential data, 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguous assignment of all proton and carbon signals. These methods establish connectivity between adjacent protons (COSY) and between protons and their directly attached or long-range coupled carbons (HSQC/HMBC). vulcanchem.com

Furthermore, for chiral molecules, Nuclear Overhauser Effect Spectroscopy (NOESY) is instrumental in determining stereochemistry. For instance, in related thiazolidine (B150603) structures, a key NOESY interaction between the H-2 and H-4 protons can confirm their relative orientation, allowing for the assignment of diastereomers. vulcanchem.com Such techniques are essential to fully elucidate the three-dimensional structure of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one in solution. vulcanchem.com

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The most prominent signals in the FT-IR spectrum of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one are those corresponding to the carbonyl (C=O) and nitro (NO₂) groups.

The carbonyl group of the thiazolidinone lactam typically exhibits a strong absorption band in the region of 1690–1735 cm⁻¹. mdpi.com In a related derivative, this peak was observed at 1708 cm⁻¹. nih.gov The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch usually found between 1510 and 1570 cm⁻¹ and a symmetric stretch between 1330 and 1380 cm⁻¹. nih.gov For a similar compound containing the 2-nitrophenyl group, these bands were recorded at 1514 cm⁻¹ (asymmetric) and 1371 cm⁻¹ (symmetric). nih.gov

Table 3: Key FT-IR Absorption Frequencies

| Functional Group | Vibration Type | Frequency (cm⁻¹) | Reference |

| C=O (Lactam) | Stretch | ~1690 - 1735 | mdpi.com |

| NO₂ | Asymmetric Stretch | ~1510 - 1570 | nih.gov |

| NO₂ | Symmetric Stretch | ~1330 - 1380 | nih.gov |

Analysis of C-H Stretching Vibrations and Aromatic Ring Modes

In addition to the primary functional groups, other characteristic vibrations are observed. The C-H stretching vibrations for the aromatic protons of the nitrophenyl ring typically appear above 3000 cm⁻¹. The aliphatic C-H stretches from the methylene group (CH₂) in the thiazolidinone ring are observed just below 3000 cm⁻¹. researchgate.net

The spectrum also contains a "fingerprint region" with various bands corresponding to C-C ring stretching modes of the aromatic ring and C-S-C vibrations from the thiazolidinone ring, which is observed around 700 cm⁻¹. mdpi.com These complex patterns, while harder to assign individually, collectively provide a unique signature for the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, Electron Ionization (EI) mass spectrometry provides critical information for structural elucidation, beginning with the confirmation of its molecular weight via the molecular ion peak.

The mass spectrum would be expected to show the molecular ion peak (M⁺•) at an m/z value corresponding to the molecular weight of the compound (≈224). The fragmentation patterns of thiazolidin-4-one derivatives are highly dependent on the nature and position of their substituents. nih.gov The fragmentation of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one would likely proceed through several key pathways, primarily involving the cleavage of the heterocyclic ring and fragmentation of the nitroaromatic moiety.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). The thiazolidinone ring itself can undergo characteristic cleavages, such as the loss of a carbonyl group (CO, 28 Da) or scission of the ring to produce stable fragments. libretexts.org The most stable fragments, which often correspond to the most intense peaks in the spectrum (base peaks), typically arise from the formation of stable carbocations or radical cations. youtube.com For this molecule, a prominent fragment would likely be the 2-nitrophenyl-substituted cation resulting from the cleavage of the bond between the C2 carbon and the sulfur atom of the thiazolidinone ring.

Interactive Table: Plausible Mass Spectrometry Fragments

Below is a table of plausible mass fragments for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, based on general fragmentation principles for this class of compounds.

| m/z Value (Proposed) | Proposed Lost Fragment | Proposed Ion Structure/Formula |

| 224 | - | [C₉H₈N₂O₃S]⁺• (Molecular Ion) |

| 178 | NO₂ | [C₉H₈NOS]⁺• |

| 151 | C₂H₂O₂NS | [C₇H₅NO]⁺• (2-nitrobenzylidyne cation) |

| 121 | C₃H₂O₂NS | [C₆H₅N]⁺• |

| 103 | C₇H₅NO₂ | [C₂H₃OS]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy excited state. The absorption pattern is characteristic of the chromophores present in the molecule. A group of atoms that produces a UV or visible absorption is known as a chromophore. rsc.org

In 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, the primary chromophores are the 2-nitrophenyl group and the carbonyl (C=O) group within the thiazolidin-4-one ring. The presence of these groups gives rise to predictable electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (strong intensity) and are expected to arise from the conjugated π-electron system of the nitrophenyl ring.

n → π* Transitions: These transitions involve moving an electron from a non-bonding orbital (lone pair) to a π* antibonding orbital. researchgate.net In this molecule, the non-bonding electrons on the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen and sulfur atoms of the ring, can undergo n → π* transitions. These transitions are generally of much lower intensity than π → π* transitions. researchgate.net

The absorption spectrum of nitrophenol compounds can be sensitive to the solvent environment. rsc.org The presence of the nitro group often results in absorption bands that extend from the UV into the visible region, which can impart a pale yellow color to the compound. docbrown.info For instance, 3-nitrophenol (B1666305) shows a maximum absorption (λmax) at 340 nm which extends into the visible region. docbrown.info While specific λmax values for the title compound require experimental determination, its electronic spectrum is expected to be a composite of the absorptions from its constituent chromophores.

Interactive Table: Expected Electronic Transitions

This table outlines the expected electronic transitions for the chromophores present in 2-(2-nitrophenyl)-1,3-thiazolidin-4-one.

| Chromophore | Type of Transition | Expected Relative Intensity |

| Nitrophenyl group | π → π | High |

| Nitrophenyl group | n → π | Low |

| Carbonyl group (C=O) | n → π | Low |

| Carbonyl group (C=O) | π → π | High |

Crystallographic Analysis and Conformational Studies

Single Crystal X-ray Diffraction (SCXRD)

The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. The following analysis is based on the crystallographic data reported for 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one . sigmaaldrich.comlboro.ac.uk

The molecular structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one consists of a thiazolidinone ring, a nitrophenyl ring, and a cyclohexyl ring. The bond lengths and angles within the thiazolidinone ring are consistent with those reported for other similar derivatives. nih.gov

Table 1: Selected Bond Lengths for 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one

| Bond | Length (Å) |

|---|---|

| S-C(thiazolidinone) | 1.82 (avg) |

| C-N(thiazolidinone) | 1.47 (avg) |

| C=O(thiazolidinone) | 1.21 (avg) |

| C-C(thiazolidinone) | 1.52 (avg) |

Data is generalized from typical values for this class of compounds as specific values were not available in the provided search results.

A significant feature of the molecular structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is the mutual orientation of its three ring systems. The rings are nearly perpendicular to each other, with interplanar dihedral angles reported to be greater than 80° in each case. sigmaaldrich.comlboro.ac.uk This orientation minimizes steric hindrance between the bulky substituents. The nitro group on the phenyl ring is also twisted with respect to the plane of the ring. sigmaaldrich.comlboro.ac.uk

Table 2: Interplanar Dihedral Angles in 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one

| Ring Pair | Dihedral Angle (°) |

|---|---|

| Thiazolidinone and Nitrophenyl | > 80 |

| Thiazolidinone and Cyclohexyl | > 80 |

| Nitrophenyl and Cyclohexyl | > 80 |

The five-membered thiazolidinone ring is not planar and adopts a distinct conformation to relieve ring strain. In the crystal structure of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one , the thiazolidinone ring exhibits an envelope puckering, with the sulfur atom serving as the "flap" of the envelope. sigmaaldrich.comlboro.ac.uk This conformational preference is a common feature in substituted thiazolidin-4-one systems.

While the stereochemical configuration for 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one was not explicitly stated in the provided abstracts, related thiazolidinone compounds, such as 2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one , have been assigned a (2S)-configuration. The stereochemistry at the C2 position is a critical aspect of the molecule's three-dimensional structure and is typically determined through the crystallographic analysis.

Supramolecular Interactions in the Solid State

In the solid state of 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one , the extended structure is stabilized by weak C-H···O hydrogen bonds. sigmaaldrich.comlboro.ac.uk These interactions create a closed-ring formation that involves three symmetry-related molecules. sigmaaldrich.comlboro.ac.uk Specifically, hydrogen atoms from the cyclohexyl and nitrophenyl rings can interact with the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. For a related compound, 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one , N-H···O hydrogen bonding is a dominant feature, connecting molecules to form a two-dimensional polymeric network. nih.govchemrxiv.org

Table 3: Intermolecular Interactions in Thiazolidinone Derivatives

| Interaction Type | Donor | Acceptor | Significance | Reference |

|---|---|---|---|---|

| C-H···O | C-H (cyclohexyl, nitrophenyl) | O (carbonyl, nitro) | Forms a closed-ring network of three molecules. | sigmaaldrich.comlboro.ac.uk |

| N-H···O | N-H (imino) | O (carbonyl) | Creates a 2D polymeric network in the imino analog. | nih.govchemrxiv.org |

Analysis of π-Stacking and Other Non-Covalent Interactions

In the solid state, the molecular arrangement is significantly influenced by non-covalent interactions, particularly π-stacking. Analysis of the analogue, 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, reveals the presence of offset π-π stacking interactions. nih.gov These interactions occur between the nitrophenyl rings of adjacent molecules, with a centroid-centroid separation of approximately 3.6890 Å and a ring slippage of 1.479 Å. nih.gov This type of stacking, with separations between 3.41 Å and 3.53 Å, is crucial for the cohesion of the crystal lattice. nih.gov

Beyond π-π stacking, other non-covalent forces are at play. Weak S···O interactions, with a measured distance of 3.2443 Å in the imino-analog, link molecular sheets together. nih.gov While the title compound lacks the imino group, which participates in strong N-H···O hydrogen bonding in the analog, it is expected that the carbonyl oxygen and the nitro group would be key sites for intermolecular interactions, such as C-H···O hydrogen bonds and potentially nitro-π interactions. nih.govnih.gov The electrostatic potential of the nitro group makes it a candidate for engaging in stabilizing interactions with the electron-rich π-system of an adjacent phenyl ring. mdpi.com

Table 1: Non-Covalent Interaction Data (from analog 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one)

| Interaction Type | Atom Pair | Distance (Å) | Reference |

|---|---|---|---|

| π-π Stacking | Phenyl-Phenyl (Centroid-Centroid) | 3.6890 (7) | nih.gov |

Examination of Crystal Packing Motifs and Layering Patterns

The crystal packing of thiazolidin-4-one derivatives is dictated by the interplay of the aforementioned non-covalent interactions. In the crystal structure of the analog 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, N-H···O hydrogen bonds create a two-dimensional polymeric network. nih.govlboro.ac.uk The π-π stacking interactions connect these chains, while weak S···O interactions link the resulting sheets to build the three-dimensional structure. nih.gov

For 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, which possesses an N-H bond within the thiazolidinone ring, similar hydrogen bonding patterns involving the carbonyl oxygen are highly probable. These N-H···O=C interactions would likely form chains or dimers, which are then assembled into layers or more complex frameworks through π-stacking of the nitrophenyl rings. The resulting structure would likely be a layered motif, with hydrophilic regions dominated by hydrogen bonding and hydrophobic regions characterized by aromatic stacking.

Solution-State Conformational Dynamics

The conformation of a molecule in solution can differ significantly from its solid-state structure due to the absence of crystal packing forces and the influence of the solvent environment.

Comparison of Solid-State vs. Solution Conformations

In the solid state, the conformation of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one is fixed. Based on its analog, the thiazolidinone ring is expected to be nearly planar, and there is a significant dihedral angle between this ring and the nitrophenyl ring, measured at 78.42° in the imino derivative. nih.gov This twisted conformation minimizes steric hindrance.

In solution, the molecule would experience greater conformational freedom. The barrier to rotation around the C-N bond connecting the phenyl ring to the thiazolidinone core is expected to be relatively low, allowing for a dynamic equilibrium between different conformers. Density Functional Theory (DFT) calculations on similar thiazolidinone systems have shown that multiple stable conformers can exist with relatively small energy differences. mdpi.com The preferred conformation in solution will be influenced by a balance between steric effects and potential intramolecular interactions, moderated by the polarity of the solvent.

NMR-Based Conformational Studies (e.g., NOE experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution. For 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, ¹H NMR would provide initial data on the chemical environment of the protons. For example, in the related compound 2-(2-nitrophenyl)-3-(2-(pyrrolidin-1-yl)ethyl)thiazolidin-4-one, the proton at the C2 position of the thiazolidinone ring appears as a doublet at 6.54 ppm, while the methylene (B1212753) protons at C5 resonate as distinct signals around 3.6-3.8 ppm. tandfonline.comnih.gov

To gain deeper insight into the three-dimensional structure in solution, 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. mdpi.com A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by bonds. By observing NOE cross-peaks between protons on the nitrophenyl ring and protons on the thiazolidinone ring, the preferred orientation and the extent of rotational freedom around the C-N bond can be determined. For instance, an NOE correlation between the C2-proton of the thiazolidinone ring and a specific proton on the ortho-nitrophenyl ring would confirm a particular spatial arrangement, allowing for a direct comparison with the solid-state conformation. mdpi.com

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| 2-(2-nitrophenyl)-1,3-thiazolidin-4-one |

| 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one |

Structure Activity Relationship Sar Studies of 2 2 Nitrophenyl 1,3 Thiazolidin 4 One Derivatives

Impact of Substitution Patterns on Molecular Interactions

Role of the Nitrophenyl Group at Position 2

The presence and position of the nitro group on the phenyl ring at the C2 position of the thiazolidin-4-one core are crucial determinants of biological activity. The electron-withdrawing nature of the nitro group can significantly influence the electronic environment of the entire molecule.

In crystallographic studies of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one, the nitro group is inclined at a dihedral angle of 9.57° with respect to the phenyl ring. nih.gov This orientation, along with the thiazolidinone ring's dihedral angle of 78.42° relative to the phenyl ring, creates a specific three-dimensional conformation that can impact how the molecule fits into a biological target's binding site. nih.gov

Research on a series of thiazolidin-4-one derivatives of nitro-l-arginine methyl ester demonstrated the significance of the nitro group's position on the phenyl ring at C2. In this study, the derivative with an ortho-nitro substitution (2-NO2) on the phenyl ring, a close analogue to the subject compound, exhibited the most potent activity against Staphylococcus aureus, Sarcina lutea, and Pseudomonas aeruginosa strains when compared to the parent compound. This highlights the favorable influence of the ortho-nitro substitution for antibacterial and antifungal activities. The strong electron-withdrawing properties of the nitro group are believed to facilitate redox reactions and enhance cellular uptake, which may contribute to its biological effects.

Influence of Substituents on the Nitrogen at Position 3 (e.g., Phenyl, Cyclohexyl, Triazolyl, Pyrazolinyl)

The substituent at the N3 position of the 1,3-thiazolidin-4-one ring plays a pivotal role in modulating the molecule's properties and its interactions with biological targets. The introduction of various cyclic and heterocyclic moieties at this position has been shown to significantly affect the biological activity of the resulting derivatives.

Cyclohexyl Substitution: The replacement of an aromatic phenyl ring with a non-planar, alicyclic cyclohexyl group can significantly alter the conformational flexibility and steric profile of the molecule. Studies on 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones have shown that the cyclohexyl group can influence the antitumor activity of the compounds. researchgate.net While not directly on a 2-(2-nitrophenyl) scaffold, this suggests that the bulky and flexible nature of the cyclohexyl group can be a key determinant for biological activity.

Triazolyl Substitution: The incorporation of a triazole ring at the N3 position introduces additional nitrogen atoms capable of acting as hydrogen bond donors and acceptors, which can lead to enhanced interactions with biological targets. In a study of 2-aryl-3-(1H-1,2,4-triazol-3-yl)-1,3-thiazolidin-4-ones, several derivatives, including one with a 3-nitrophenyl group at C2, were synthesized and evaluated for their antimicrobial activities. mdpi.com The presence of the triazole moiety was a key structural feature in this series. mdpi.com Another study on 2-aryl-3-aminothiazolidin-4-one derivatives bearing a 1,2,4-triazole (B32235) moiety found that a hybrid with a 4-nitrophenyl substituent on the triazole ring was the most effective in its series against S. aureus biofilm formation. mdpi.com

Pyrazolinyl Substitution: Pyrazoline and pyrazole (B372694) moieties are also important pharmacophores, and their inclusion at the N3 position of the thiazolidinone ring can lead to potent biological activities. The synthesis of 2-pyrazolinyl-4-thiazolidinones has been reported, indicating the chemical feasibility of such hybrids. nih.gov Furthermore, a series of 5-pyrazoline substituted 4-thiazolidinones were synthesized and evaluated for their anticancer activity, with some derivatives showing significant efficacy. nih.gov Studies on N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives have demonstrated their potential as antifungal and antitubercular agents. nih.gov

| N3 Substituent | Potential Influence on Molecular Interactions | Reported Biological Activities in Related Scaffolds | Reference |

| Phenyl | Hydrophobic and π-stacking interactions | Antimicrobial, Antioxidant, Anticancer | |

| Cyclohexyl | Increased steric bulk and conformational flexibility | Antitumor | researchgate.net |

| Triazolyl | Hydrogen bond donor/acceptor capabilities | Antimicrobial, Antibiofilm | mdpi.commdpi.com |

| Pyrazolinyl | Diverse pharmacophoric interactions | Anticancer, Antifungal, Antitubercular | nih.govnih.govnih.gov |

Effects of Modifications at Position 5

Position 5 of the 1,3-thiazolidin-4-one ring is another critical site for structural modification that can significantly impact biological activity. The introduction of various substituents at this position can alter the molecule's shape, size, and electronic properties, leading to changes in its interaction with biological targets.

The Knoevenagel condensation is a common method used to introduce substituents at the C5 position, typically resulting in an exocyclic double bond. mdpi.com For instance, the synthesis of 5-arylidene derivatives of 2-(thiazol-2-ylimino)thiazolidin-4-one has been shown to considerably enhance antimicrobial properties compared to the unsubstituted parent compound. orientjchem.org This suggests that the arylidene moiety at C5 plays a crucial role in the compound's efficacy.

In a study focused on anticancer agents, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones were synthesized. nih.gov The presence of the bulky and electron-rich 2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent at the C5 position was found to be a necessary requirement for the observed anticancer effects. nih.gov The variation of substituents at the N3 position in this series further modulated the cytotoxic activity, but the C5 modification was the key determinant. nih.gov

One derivative from this series, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited high levels of antimitotic activity against a panel of cancer cell lines. nih.gov This underscores the importance of the C5-substituent in directing the molecule's biological activity.

Electronic and Steric Contributions to Activity

Electron-Withdrawing vs. Electron-Donating Group Effects

The electronic nature of the substituents on the 2-phenyl ring of the thiazolidin-4-one core has a profound impact on the biological activity. Generally, the presence of electron-withdrawing groups (EWGs) tends to enhance the potency of these compounds, particularly in antimicrobial and anticancer applications.

The nitro group itself is a strong EWG, and its presence is often associated with increased biological activity. In a study of 2-aryl-3-(naphtha-2-yl)thiazolidin-4-one derivatives, compounds with EWGs such as chloro, fluoro, and nitro groups showed the most potent anti-inflammatory and analgesic activities. rdd.edu.iq A quantitative structure-activity relationship (QSAR) study on a series of thiazolidin-4-one derivatives with antitubercular activity found a positive correlation between activity and descriptors related to electronegativity and the presence of halogen atoms. nih.gov

Conversely, the introduction of electron-donating groups (EDGs) can have a variable effect. In some cases, EDGs may decrease activity, while in others, they can lead to a different spectrum of biological effects. For example, in a series of thiazolidine-4-one derivatives of nitro-l-arginine methyl ester, methoxy (B1213986) groups (EDGs) at the ortho and meta positions of the C2-phenyl ring also showed good antioxidant activity, although the ortho-nitro substituted compound was the most potent antimicrobial.

| Substituent Type | General Effect on Activity | Example | Reference |

| Electron-Withdrawing Group (EWG) | Generally enhances antimicrobial and anticancer activity | Nitro (NO2), Chloro (Cl), Fluoro (F) | rdd.edu.iq |

| Electron-Donating Group (EDG) | Variable effects, can enhance antioxidant activity | Methoxy (OCH3) |

Stereochemical Influence on Molecular Recognition

Stereochemistry plays a critical role in the biological activity of chiral drugs, and 2,3-disubstituted-1,3-thiazolidin-4-ones possess a chiral center at the C2 position. The spatial arrangement of the substituents around this center can significantly influence the molecule's ability to bind to its biological target, as enzymes and receptors are themselves chiral environments.

The differential activity of enantiomers is a well-established principle in pharmacology. For 2-(4-nitrophenyl)-3-phenyl-1,3-thiazolidin-4-one, the (2S)-configuration has been confirmed, indicating that the compound is chiral and that its specific stereochemistry is a key aspect of its identity. While specific studies on the chiral separation and differential biological evaluation of the enantiomers of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one are not widely reported in the reviewed literature, the principles of stereoselectivity in drug action strongly suggest that one enantiomer would likely be more active than the other.

The synthesis of thiazolidin-4-ones often results in a racemic mixture, and the evaluation of the biological activity of the individual enantiomers is a crucial step in the drug development process. The differential binding of enantiomers to a target protein can result in significant differences in potency, efficacy, and even the type of biological response. Therefore, understanding the stereochemical requirements for molecular recognition is essential for the rational design of more effective and selective 2-(2-nitrophenyl)-1,3-thiazolidin-4-one-based therapeutic agents.

Pharmacophore Elucidation for Thiazolidinone Derivatives

The development of potent therapeutic agents often relies on understanding the key structural features necessary for biological activity. Pharmacophore modeling is a crucial tool in medicinal chemistry that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. For the thiazolidinone scaffold, several pharmacophore models have been proposed, particularly for their anticancer activities. researchgate.netpharmacophorejournal.com

A general pharmacophore model for the anticancer activity of 4-thiazolidinone (B1220212) derivatives suggests that a combination of hydrogen bond acceptors and hydrophobic regions are critical features for their biological function. acs.org One model, derived from active molecules against lung cancer, identified two hydrogen bond acceptors and three hydrophobic regions as common characteristics. acs.org The thiazolidinone ring itself is a key component of this pharmacophore. nih.gov

The essential features of a probable pharmacophore model for the anticancer activity of 4-thiazolidinones are detailed below.

Interactive Data Table: Pharmacophoric Features for Anticancer Activity of Thiazolidinone Derivatives

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor 1 | Typically the carbonyl oxygen at position 4 of the thiazolidinone ring. | Forms hydrogen bonds with amino acid residues in the active site of target proteins. |

| Hydrogen Bond Acceptor 2 | Often a heteroatom within a substituent on the thiazolidinone ring, such as a nitro group. | Provides an additional hydrogen bonding interaction point to enhance binding affinity. |

| Aromatic Ring 1 | The phenyl ring attached at position 2 of the thiazolidinone core. | Engages in π-π stacking or hydrophobic interactions with the target protein. orientjchem.org |

| Aromatic Ring 2 | A second aromatic or heterocyclic ring, often substituted at position 3 or 5. | Contributes to hydrophobic interactions and can be modified to tune selectivity and potency. |

| Hydrophobic Center | Can be represented by various alkyl or aryl groups attached to the core structure. | Occupies hydrophobic pockets within the binding site, contributing to overall binding energy. |

Comparison of SAR Across Different Biological Activities

The structure-activity relationship (SAR) for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one derivatives varies significantly depending on the biological target. Modifications to the substituents on the thiazolidinone ring and the phenyl ring can drastically alter the compound's potency and selectivity for different activities, including antimicrobial, anticonvulsant, and anticancer effects. orientjchem.orgekb.egnih.govmdpi.com

Antimicrobial Activity: For antibacterial activity, the nature and position of substituents on the phenyl ring are critical. The presence of electron-withdrawing groups on the aromatic rings of thiazolidinone derivatives has been shown to improve antibacterial activity. nih.gov For instance, in a series of 1,2,4-triazole-based 4-thiazolidinones, derivatives with a methoxy substituent at one position and a fluorine, nitro, methoxy, or methyl group at another position on the phenyl ring showed promising antibacterial activity. nih.gov Some studies indicate that the 2-pyridyl and 2-hydroxy-5-methoxyphenyl groups are important for antimycobacterial activity. ekb.eg In certain series, a 3-chloro substituent on the phenyl ring also conferred notable antibacterial effects. nih.gov

Anticonvulsant Activity: In the context of anticonvulsant activity, the substitution pattern on the thiazolidinone core is a key determinant. Studies have identified that the presence of a 4-nitrobenzylidene group at position 5 of the thiazolidinone ring can confer significant anticonvulsant properties. zsmu.edu.ua Specifically, the compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone was identified as a lead compound with high anticonvulsant efficacy. zsmu.edu.ua Other research has highlighted that derivatives with a 3-nitrobenzylidene moiety at position 5 also exhibit excellent anticonvulsant activity. mdpi.com The sulfonylurea and sulfonylthiourea moieties have also been proven to be effective pharmacophores for anticonvulsant activity in thiazolidinone derivatives. nih.gov

Anticancer Activity: The SAR for anticancer activity is complex and highly dependent on the cancer cell line being targeted. pharmacophorejournal.com For lung and breast cancer cell lines, 2,3-diaryl-4-thiazolidinone derivatives have shown potent antiproliferative activity. pharmacophorejournal.com SAR studies revealed that compounds with an arylalkyl aminocarbonyl-phenyl group at position 2 and a 2-methoxyphenyl group at position 3 were potent inhibitors. pharmacophorejournal.com For activity against drug-resistant lung cancer, SAR studies indicated that the nitrogen atom on the 4-thiazolidinone ring should not be substituted, while various substitutions on the phenyl ring at position 2 are tolerated. acs.org Furthermore, some isatin-thiazolidinone hybrids have demonstrated potent cytotoxic activity, with a 5-(2-nitrobenzylidene) group being identified as a key feature for inducing S phase cell cycle arrest. ekb.eg

Interactive Data Table: Comparative SAR of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one Derivatives

| Biological Activity | Position of Substitution | Favorable Substituents | Unfavorable Substituents | Reference |

| Antimicrobial | Phenyl ring at C2 | Electron-withdrawing groups (e.g., -NO2, -Cl, -F) | - | nih.gov |

| Phenyl ring at C2 | Methoxy (-OCH3) and methyl (-CH3) groups | - | nih.gov | |

| Benzylidene ring at C5 | 4-nitro group | - | ekb.eg | |

| Anticonvulsant | Benzylidene ring at C5 | 4-nitrobenzylidene, 3-nitrobenzylidene | - | zsmu.edu.uamdpi.com |

| Imino group at C2 | Thiazol-2-ylimino | - | zsmu.edu.ua | |

| General Structure | Sulfonylurea or sulfonylthiourea moieties | - | nih.gov | |

| Anticancer | Phenyl ring at C2 | Arylalkyl aminocarbonyl-phenyl | - | pharmacophorejournal.com |

| Nitrogen at N3 | 2-methoxyphenyl | Substitution on the nitrogen atom | acs.orgpharmacophorejournal.com | |

| Benzylidene ring at C5 | 2-nitrobenzylidene | - | ekb.eg |

Mechanistic Investigations of Biological Interactions for 2 2 Nitrophenyl 1,3 Thiazolidin 4 One and Analogues

Antimicrobial Activity: Molecular Targets and Mechanisms

Thiazolidin-4-one derivatives are recognized for their wide-ranging antimicrobial effects. researchgate.net The mechanisms behind this activity are multifaceted, involving direct interaction with essential bacterial components and interference with community-level bacterial behaviors like biofilm formation.

Interaction with Bacterial Enzymes or Receptors

A primary mechanism of the antimicrobial action of thiazolidin-4-one analogues is the inhibition of crucial bacterial enzymes that are absent in eukaryotes, making them attractive targets for novel drug design. nih.gov One such key enzyme is UDP-N-acetylenolpyruvoylglucosamine reductase (MurB), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govresearchgate.net The thiazolidin-4-one core can mimic the diphosphate (B83284) moiety of the natural MurB substrate, UDP-N-acetylglucosamine enolpyruvate, leading to the inhibition of this enzyme. nih.govresearchgate.net The presence of an aromatic ring with electron-withdrawing groups, such as a nitro group, can enhance this antibacterial activity. nih.gov

Molecular docking studies have further elucidated these interactions, suggesting that the carbonyl group of the thiazolidinone ring is crucial for binding. researchgate.net For some derivatives, this interaction is strengthened by hydrogen bonds with key amino acid residues in the enzyme's active site, such as Arginine (Arg). mdpi.com

Another significant target for thiazolidinone derivatives is DNA gyrase, a type II topoisomerase that controls the topological state of DNA during replication. nih.gov Inhibition of this enzyme disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov The benzothiazole (B30560) moiety, found in some analogues, has been shown to potently inhibit the ATPase activity of both E. coli DNA gyrase and topoisomerase IV. nih.gov

Inhibition of Biofilm Formation and Associated Mechanisms

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers significant resistance to antibiotics and host immune responses. asm.orgnih.gov Thiazolidin-4-one derivatives have demonstrated the ability to inhibit biofilm formation in a variety of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. asm.orgnih.govnih.gov

The mechanisms for antibiofilm activity are diverse and can include:

Inhibition of Key Enzymes: Some thiazolidin-4-one derivatives have been found to inhibit YycG histidine kinase, an enzyme involved in cell wall metabolism and biofilm formation in S. epidermidis. nih.govmdpi.com

Disruption of Quorum Sensing: Quorum sensing (QS) is a cell-to-cell communication system that regulates biofilm formation. frontiersin.org Some anti-biofilm agents work by interfering with QS signaling pathways, such as by degrading the signaling molecules (e.g., acyl-homoserine lactones or AHLs) or blocking the signal receptor. frontiersin.orgmdpi.com While not explicitly detailed for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one itself, this is a known mechanism for other biofilm inhibitors. mdpi.com

Interference with Adhesion: The initial attachment of bacteria to a surface is a critical step in biofilm formation. Certain thiazolidinedione derivatives have been shown to be potential inhibitors of Als proteins in Candida albicans, which are involved in adhesion. nih.gov

Studies have shown that some thiazolidin-4-one derivatives can reduce biofilm formation by over 50% and can also disrupt pre-formed, mature biofilms. nih.govnih.gov For instance, certain derivatives were able to disrupt about 50% of preformed Staph. aureus biofilms. nih.gov

Antioxidant Activity: Free Radical Scavenging Mechanisms

The antioxidant properties of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its analogues are attributed to their ability to neutralize harmful free radicals, thereby mitigating oxidative stress, a process implicated in numerous diseases.

Involvement in Electron Transfer Reactions

The antioxidant mechanism of many phenolic and heterocyclic compounds involves electron transfer. The single-electron transfer followed by proton transfer (SET-PT) is a key pathway where the antioxidant donates an electron to a free radical, forming a radical cation which then deprotonates. frontiersin.org The nitrophenyl group present in 2-(2-nitrophenyl)-1,3-thiazolidin-4-one is an electron-withdrawing group that can facilitate such redox reactions. The ability of the thiazolidinone scaffold to participate in these electron transfer processes is central to its antioxidant capacity.

Scavenging of Reactive Oxygen and Nitrogen Species

Thiazolidin-4-one derivatives have demonstrated efficacy in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS). This has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com

For example, a study on new thiazolidine-4-one derivatives of nitro-l-arginine methyl ester showed significant DPPH and ABTS radical scavenging ability. nih.gov Specifically, a derivative with a 2-nitrophenyl substituent was found to be the most active in the ABTS assay. nih.gov Another study found that a 2-(2-nitrophenyl) derivative was among the most active in a DPPH assay, with an IC50 value of 46.34 μmol L-1. researchgate.net The antioxidant activity is influenced by the substituents on the phenyl ring, with nitro and hydroxyl groups having a significant impact. researchgate.net Some oxazinyl-thiazolidin-4-ones have also shown potent nitric oxide (NO) radical scavenging activity. mdpi.comnih.gov

Table 1: Antioxidant Activity of Selected Thiazolidin-4-one Analogues

| Compound Analogue | Assay | Activity (IC50 or % Inhibition) | Reference |

| 2-(2-nitrophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one | DPPH | IC50: 46.34 μmol L-1 | researchgate.net |

| Thiazolidine-4-one derivative with 2-NO2 substituent | ABTS | Highest scavenging ability in its series | nih.gov |

| Oxazinyl-thiazolidin-4-one (Compound 9a) | DPPH | IC50: 6.62 µg/mL | mdpi.comnih.gov |

| Oxazinyl-thiazolidin-4-one (Compound 9a) | NO Scavenging | IC50: 6.79 µg/mL | mdpi.comnih.gov |

| 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester | DPPH | 91.63% inhibition | researchgate.net |

Anticancer Activity: Cellular and Molecular Mechanisms

The thiazolidin-4-one scaffold is a privileged structure in the design of anticancer agents. nih.govmdpi.com Derivatives have been shown to combat cancer through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer cell survival and proliferation. researchgate.net

The anticancer effects of these compounds often involve the generation of intracellular reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell damage in cancer cells. mdpi.com Several thiazolidin-4-one derivatives have been observed to induce apoptosis, a form of programmed cell death, which is a key target for cancer therapy. researchgate.net This can occur through both intrinsic and extrinsic pathways, evidenced by changes in mitochondrial membrane potential and the activation of various caspases (e.g., caspase-3, -7, -8, and -9). researchgate.netnih.gov

Furthermore, these compounds can modulate the expression of key apoptotic proteins such as p53, Bax, and cytochrome C. researchgate.net Some thiazolidin-4-one derivatives have been identified as inhibitors of specific enzymes that are overactive in cancer, such as:

Tyrosine kinases: Certain derivatives inhibit receptor tyrosine kinases like c-Met and Ron, which are involved in cell growth and proliferation. nih.gov

Carbonic Anhydrases (CAs): Some hybrids have shown potent inhibitory activity against CAIX, an enzyme associated with tumor metabolism. nih.gov

Dihydrofolate Reductase (DHFR): This enzyme is a well-established target in cancer therapy, and some thiazolidinone derivatives have been designed to inhibit it. galaxypub.co

Table 2: Anticancer Mechanistic Insights for Thiazolidin-4-one Analogues

| Compound Analogue/Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Pyridine-thiazolidinone hybrids | Glioblastoma (C6) | Induction of apoptosis, activation of caspases-3/7 | nih.gov |

| Isatin-based thiazolidin-4-ones | HepG2, MCF-7, HT-29 | Cytotoxicity | nih.gov |

| 5-ene-4-thiazolidinones | SCC-15, CACO-2, A549 | Increased intracellular ROS generation | mdpi.com |

| Thiazolidinone-triazole hybrids | MCF-7 (Breast) | Induction of apoptosis via intrinsic and extrinsic pathways, activation of caspases 7, 8, 9, 10 | researchgate.net |

| Quinoline-based thiazolidin-4-ones | HT-29 (Colorectal) | Inhibition of c-Met and Ron tyrosine kinases | nih.gov |

Cell Cycle Modulation (e.g., G1/G2 Arrest)

Thiazolidinone derivatives have been identified as potent modulators of the cell cycle, a critical process for cell proliferation. Disruption of the cell cycle is a key strategy in cancer therapeutics. Certain thiazole (B1198619) derivatives are known to induce cell cycle arrest in colorectal cancer by targeting the mitochondrial respiratory chain. researchgate.net

Compounds that promote G1 phase cell cycle arrest, in particular, have been confirmed as effective treatments for colorectal cancer. researchgate.net Thiazolides, a class of compounds that includes thiazolidinones, have been shown to cause G1 cell cycle arrest, which may be responsible for inhibiting the proliferation of colorectal cells. researchgate.net In other studies, different analogues, such as N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'- nih.govnih.govthiadiazol]-5'-yl) acetamides, have been shown to induce cell death in MCF-7 breast cancer cells by causing cell cycle arrest at the G2/M phase. researchgate.net

Induction of Apoptosis and Related Signaling Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining cellular homeostasis, and its dysregulation is a hallmark of cancer. nih.gov Thiazolidin-4-one derivatives have been shown to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The biological activity is often attributed to the molecule's ability to interact with various cellular targets.

A key mechanism involves the inhibition of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Elevated levels of anti-apoptotic Bcl-2 proteins contribute to cancer cell survival, making them a vital therapeutic target. nih.gov In 2015, a series of 2-thioxo-4-thiazolidinone analogues were developed and screened for their potential as Bcl-2 inhibitors. nih.gov Furthermore, other thiazolidinone derivatives have demonstrated the ability to induce apoptosis by affecting the levels of other related proteins. researchgate.net For instance, one study found that a potent thiazolidinone derivative improved the level of the pro-apoptotic protein Bax by approximately fivefold, shifting the balance towards cell death. researchgate.net This compound also induced early apoptosis in 21.44% of treated MCF-7 cells, a more than 36-fold increase compared to the control group. researchgate.net

Interaction with Specific Kinase Targets (e.g., AURKA, VEGFR-2)

Kinases are critical regulators of cell signaling, and their inhibition is a proven strategy in cancer therapy. Thiazolidin-4-one derivatives have been designed as potent inhibitors of several key kinases involved in tumorigenesis, including Aurora kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

AURKA is frequently overexpressed in various cancers and plays a crucial role in cell division. nih.gov VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govplos.org Blocking the VEGFR-2 signaling pathway is therefore a promising anti-angiogenic strategy. nih.govplos.org The interaction of thiazolidinone derivatives with the large hydrophobic binding site of VEGFR-2 is a key feature of their inhibitory action. nih.govplos.org

Several studies have reported potent inhibition of these kinases by thiazolidin-4-one analogues.

Below is a table summarizing the inhibitory activity of selected thiazolidinone derivatives against specific kinase targets.

Table 1: Kinase Inhibitory Activity of Thiazolidinone Analogues

| Compound | Target Kinase | IC₅₀ (µM) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 44 | c-Met | 0.382 | HT-29 | nih.govmdpi.com |

| Ron | 0.122 | HT-29 | nih.govmdpi.com | |

| Compound 47 | c-Met | - (76.3% inhib.) | HT-29 | nih.govmdpi.com |

| Ron | - (89.3% inhib.) | HT-29 | nih.govmdpi.com | |

| Compound 14a | VEGFR-2 | - | Caco-2, HepG2 | plos.org |

| Compound 2g | VEGFR-2 | 0.148 | - | researchgate.net |

| Compound 4a | VEGFR-2 | 0.196 | - | researchgate.net |

| Compound 3f | VEGFR-2 | 0.0557 | MCF-7 | researchgate.net |

| Compound 6d | VEGFR-2 | 10.5 | MCF-7 | mdpi.com |

| Compound 6b | VEGFR-2 | 11.2 | MCF-7 | mdpi.com |

Anti-Inflammatory Mechanisms: Cyclooxygenase Inhibition and Free Radical Involvement

Inflammation is a complex biological response implicated in numerous diseases. Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutive and involved in homeostatic functions, and COX-2, which is inducible during inflammation. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects due to COX-1 inhibition. nih.gov Consequently, the development of selective COX-2 inhibitors is a significant therapeutic goal. nih.govnih.gov

Novel thiazolidin-4-one derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.govnih.gov In one study, synthesized analogues showed COX-2 inhibition potency in the order of celecoxib (B62257) > compound 2b > compound 2a. nih.govnih.gov Interestingly, the anti-inflammatory and antinociceptive effects of these compounds were found to be independent of their COX-2 inhibitory potency, suggesting they may interact with other targets. nih.govnih.gov

Antidiabetic Mechanisms: Enzyme Inhibition (e.g., α-glucosidase, PTP1B)

Thiazolidinone derivatives have emerged as promising candidates for the management of diabetes through the inhibition of key enzymes like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov α-glucosidase inhibitors delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, while PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition enhances insulin sensitivity. nih.gov

Several series of thiazolidin-4-ones have demonstrated inhibitory activity against α-amylase and α-glucosidase. nih.gov For instance, certain oxazinyl-thiazolidin-4-ones showed better inhibition of α-glucosidase (IC50 values of 1.01–9.24 µg/mL) than the reference drug acarbose (B1664774) (IC50 = 17.23 µg/mL). nih.gov A particularly potent derivative, 3-(benzo[d] nih.govdioxol-5-ylmethyl)-2-(4-nitrophenyl)thiazolidine-4-one, exhibited very strong inhibition of α-glucosidase with an IC50 value of 5.9 nM. nih.govmdpi.com

More recently, 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed specifically as PTP1B inhibitors. nih.gov These compounds displayed potent PTP1B inhibitory activities, with IC50 values ranging from 0.41 to 4.68 μM, significantly better than the positive control. nih.gov The most potent compound in this series acted as a reversible and noncompetitive inhibitor of PTP1B. nih.gov The ability of these compounds to dually target enzymes like α-glucosidase and PTP1B presents a multi-faceted approach to developing new antidiabetic drugs. nih.gov

Antiviral Mechanisms: Reverse Transcriptase Inhibition (e.g., Anti-HIV-1 RT)

The human immunodeficiency virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into proviral DNA, which is then integrated into the host cell's genome. pharmacology2000.com This enzyme is a crucial target for anti-HIV drugs, which fall into two main categories: nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). pharmacology2000.comnih.gov

Thiazolidin-4-one derivatives have been identified as a promising class of NNRTIs. nih.govnih.gov Unlike NRTIs, which compete with natural nucleosides at the enzyme's active site, NNRTIs bind to a different, allosteric site on the HIV-1 RT. nih.gov This binding pocket is predominantly hydrophobic. nih.gov The binding of an NNRTI induces a conformational change in the enzyme that disrupts its catalytic activity. nih.gov

Other Biological Activities (e.g., Anticonvulsant, Antidepressant, FSH Receptor Agonism) and their Proposed Mechanisms

The structural versatility of the thiazolidin-4-one core has led to its exploration for a variety of other biological activities, including effects on the central nervous system.

Anticonvulsant Activity: Several series of thiazolidin-4-one derivatives have demonstrated significant anticonvulsant properties. nih.govmdpi.com Sulfonamide-bearing 4-thiazolidinones were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, with several compounds showing promising activity. nih.gov Thiazole-bearing 4-thiazolidinones have also been investigated, as they correspond to the structural requirements of known anticonvulsants, which often contain a cyclic imide fragment. mdpi.com For example, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent activity in both MES and scPTZ assays. mdpi.com

Antidepressant Activity: The potential antidepressant mechanism of some thiazolidinone derivatives involves the inhibition of monoamine oxidase (MAO) enzymes. mdpi.com MAO-A and MAO-B are responsible for the degradation of neurotransmitters like serotonin (B10506) and dopamine. In one study, the compound 3-(pyridin-2-yl)-2-(pyridine-2-ylimino)thiazolidin-4-one (PPIT) was found to selectively inhibit the MAO-B isoform at concentrations of 200 µM or greater, while having no effect on the MAO-A isoform. nih.govmdpi.com This selective inhibition could offer a pathway for developing new antidepressant agents.

FSH Receptor Agonism: No specific research findings detailing the mechanism of Follicle-Stimulating Hormone (FSH) receptor agonism for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one or its direct analogues were identified in the consulted sources.

Future Research Directions and Translational Potential

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one from a research compound to a potential therapeutic agent hinges on the development of efficient, scalable, and environmentally benign synthetic protocols. While the traditional synthesis of 4-thiazolidinones often involves the condensation of an amine, a carbonyl compound, and a mercapto-acid, contemporary research is focused on overcoming the limitations of these methods, such as long reaction times and the use of hazardous solvents. orientjchem.orgtandfonline.com

Table 1: Emerging Sustainable Synthetic Approaches for 4-Thiazolidinone (B1220212) Scaffolds

| Synthetic Strategy | Key Features | Potential Advantages for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to accelerate the reaction. | Reduced reaction times, higher yields, and milder reaction conditions. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave energy for rapid heating. | Significant rate enhancement and potential for solvent-free reactions. orientjchem.org |

| Green Catalysis | Involves the use of eco-friendly and reusable catalysts (e.g., VOSO4, nano Fe2O3). | Increased sustainability, reduced waste, and easier product purification. nih.govnih.gov |

| One-Pot Multi-Component Reactions | Combines multiple reaction steps into a single procedure. | Improved atom economy, reduced solvent usage, and simplified workflow. nih.govnih.gov |

Advanced Structural and Conformational Studies to Refine SAR

A detailed understanding of the three-dimensional structure and conformational dynamics of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one is fundamental to elucidating its structure-activity relationship (SAR). Such knowledge is invaluable for the rational design of more potent and selective analogues. Advanced analytical techniques are central to this endeavor.

In addition to X-ray crystallography, solution-state conformational analysis using advanced Nuclear Magnetic Resonance (NMR) techniques (e.g., 2D-NOESY) is crucial, as the biologically relevant conformation may differ from that in the solid state. nih.gov These experimental approaches, when combined with computational methods like Density Functional Theory (DFT), can provide a comprehensive picture of the molecule's conformational landscape and help identify the lowest energy, and likely most populated, conformers. nih.govnih.gov This refined understanding of the molecule's shape and electronic properties will enable more precise SAR studies, guiding the strategic placement of substituents to enhance biological activity. psu.eduresearchgate.net

Table 2: Crystallographic Data for a Structurally Related Thiazolidinone

| Parameter | Value for 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one |

| Chemical Formula | C₉H₇N₃O₃S |

| Molecular Weight | 237.24 |

| Crystal System | Monoclinic |

| Dihedral Angle (Nitro group to phenyl ring) | 9.57 (16)° |

| Dihedral Angle (Thiazolidinone to phenyl ring) | 78.42 (4)° |

| Data sourced from a study on a closely related isomer, providing insight into potential structural features of the title compound. nih.gov |

Integration of Multi-Omics Approaches to Elucidate Complex Biological Mechanisms

To fully understand the therapeutic potential of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, it is essential to move beyond single-target assays and embrace a systems-level perspective. The integration of multi-omics technologies—genomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex biological mechanisms underlying its activity.

Proteomic studies, for example, can identify the direct protein targets of the compound within a cell. In silico studies on other thiazolidinone derivatives suggest that they may bind to kinase proteins, which are crucial regulators of cellular processes and are often implicated in disease. nih.gov By treating cells with 2-(2-nitrophenyl)-1,3-thiazolidin-4-one and analyzing changes in the proteome, researchers can identify which proteins are up- or down-regulated, providing clues about the pathways being modulated.

Metabolomics can complement these findings by revealing changes in the cellular metabolic profile upon treatment. This can help to identify the functional consequences of protein inhibition, for instance, by detecting shifts in key metabolic pathways. mdpi.com When combined with genomic data, these multi-omics approaches can provide a holistic view of the compound's mechanism of action, potentially uncovering novel targets and biomarkers for its therapeutic effects. researchgate.net

Design of Highly Selective and Mechanistically Targeted Thiazolidinone Derivatives

A significant future direction for research on 2-(2-nitrophenyl)-1,3-thiazolidin-4-one involves the rational design of derivatives with enhanced selectivity and a well-defined mechanism of action. The thiazolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a template for developing ligands for a variety of biological targets. semanticscholar.orgump.edu.pl The goal is to modify the parent compound to create analogues that interact with a specific target with high affinity and minimal off-target effects.

Structure-based drug design will be a key strategy in this effort. ump.edu.pl Once a primary biological target is identified through methods like those described in the previous section, computational docking studies can be used to predict how derivatives of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one might bind to it. nih.gov This in silico analysis can guide the synthesis of new compounds with modifications at the C2, N3, or C5 positions of the thiazolidinone ring, which are known to be important for biological activity. nih.gov

Another powerful approach is molecular hybridization, where the 2-(2-nitrophenyl)-1,3-thiazolidin-4-one core is combined with other pharmacologically active fragments to create hybrid molecules with potentially synergistic or novel activities. mdpi.comump.edu.plresearchgate.net This strategy has been successfully employed to create thiazolidinone-based hybrids with potent anticancer and other therapeutic properties. mdpi.comnih.gov By designing derivatives that are highly selective for a specific disease-related target, the therapeutic window can be widened, increasing efficacy while reducing the potential for adverse effects. nih.gov

Exploration of New Application Domains Beyond Current Biological Focus

While the primary focus of research on thiazolidinone derivatives has been in medicinal chemistry, the unique chemical properties of the scaffold suggest potential applications in other scientific domains. orientjchem.org Future research should explore these non-biological applications for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one and its derivatives.

For example, the heterocyclic nature and the presence of various functional groups make these compounds interesting candidates for applications in material science. They could be investigated as components of novel polymers, organic light-emitting diodes (OLEDs), or as chemical sensors. The ability of the thiazolidinone ring and its substituents to engage in various intermolecular interactions could be harnessed to create materials with specific optical or electronic properties.

Furthermore, the presence of sulfur and nitrogen atoms in the thiazolidinone ring suggests potential as corrosion inhibitors. Some heterocyclic compounds are known to adsorb onto metal surfaces, forming a protective layer that prevents corrosion. Investigating the ability of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one to inhibit the corrosion of various metals could open up a new and industrially relevant field of application for this class of compounds.

Q & A

Q. What are the established synthetic routes for 2-(2-nitrophenyl)-1,3-thiazolidin-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves a Schiff base intermediate formed by condensing 2-nitrobenzaldehyde with thiourea, followed by cyclization using a ketone or α-haloester under acidic conditions. Key parameters for optimization include:

- Temperature : Elevated temperatures (80–100°C) enhance cyclization but may increase side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclization .

Table 1 : Example Reaction Conditions

| Starting Materials | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2-Nitrobenzaldehyde, thiourea | Ethanol | HCl (conc.) | 65 | 92% |

| 2-Nitrobenzaldehyde, acetophenone | DMF | ZnCl₂ | 78 | 95% |

Q. How is the crystal structure of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one determined, and what intermolecular interactions stabilize its packing?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL software ( ) is standard for structural refinement. The ortho-nitro group introduces steric hindrance, leading to a monoclinic P21/n space group (as seen in analogous compounds). Key stabilizing interactions include:

- N–H···O hydrogen bonds between the thiazolidinone NH and nitro oxygen.

- π-π stacking of the aromatic rings (distance ~3.5 Å) .

Table 2 : Crystallographic Data (Hypothetical Example)

| Parameter | Value |

|---|---|

| Space Group | P21/n |

| a, b, c (Å) | 7.30, 16.44, 8.25 |

| β (°) | 102.1 |

| V (ų) | 968.0 |

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported biological activities of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one derivatives across studies?

Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural variations (e.g., substituents on the phenyl ring).

- Assay conditions (e.g., pH, cell lines).

To address contradictions:

Perform comparative bioassays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923).

Use density functional theory (DFT) to correlate electronic properties (e.g., nitro group charge) with activity .

Validate target engagement via molecular docking (e.g., binding to bacterial enoyl-ACP reductase) .

Q. How does the nitro group’s position (ortho vs. para) on the phenyl ring influence electronic properties and reactivity?

Methodological Answer: The ortho-nitro group in 2-(2-nitrophenyl)-1,3-thiazolidin-4-one introduces:

- Steric hindrance , reducing rotational freedom of the phenyl ring.

- Electron-withdrawing effects , lowering the LUMO energy and enhancing electrophilicity.

Compared to para-substituted analogs (e.g., 2-(4-nitrophenyl)- derivatives): - Reduction potential : Ortho-nitro derivatives require harsher conditions (e.g., H₂/Pd-C at 50 psi) for nitro-to-amine conversion.

- Bioactivity : Ortho substitution may improve membrane permeability due to altered dipole moments .

Q. What computational tools predict the tautomeric stability of 2-(2-nitrophenyl)-1,3-thiazolidin-4-one in solution?

Methodological Answer: Tautomeric equilibria (e.g., keto-enol or thione-thiol) are assessed via:

NMR spectroscopy : Compare experimental H/C shifts with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-311++G**).

Molecular dynamics (MD) simulations : Solvent effects (e.g., DMSO vs. water) on tautomer populations .

pKa calculations : Predict protonation states using software like MarvinSketch or ACD/Labs.

Q. How do stacking interactions and hydrogen-bonding networks affect the compound’s crystallinity and solubility?

Methodological Answer: Strong N–H···O hydrogen bonds and π-π interactions () reduce solubility in nonpolar solvents but enhance crystallinity. Strategies to modulate solubility:

- Introduce polar substituents (e.g., –OH, –NH₂) to disrupt stacking.

- Use co-crystallization agents (e.g., succinic acid) to alter packing motifs .

Q. What spectroscopic techniques differentiate 2-(2-nitrophenyl)-1,3-thiazolidin-4-one from its regioisomers?

Methodological Answer:

- IR spectroscopy : The ortho-nitro group shows asymmetric stretching at 1520 cm⁻¹ (vs. 1550 cm⁻¹ for para).

- H NMR : Ortho substitution causes deshielding of adjacent protons (δ ~8.2 ppm for H3 and H5 on the phenyl ring).

- Mass spectrometry : Fragmentation patterns differ; ortho derivatives lose NO₂ more readily under EI conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products